tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12FIN2O2 and a molecular weight of 338.12 g/mol . It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2-fluoro-4-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological applications, it may interact with enzymes or receptors, influencing biochemical pathways and processes.
Comparison with Similar Compounds
tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2-bromo-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2-methyl-4-iodopyridin-3-yl)carbamate
These compounds share similar structures but differ in the substituents on the pyridine ring. The presence of different halogens or functional groups can influence their reactivity and applications, making this compound unique in its specific properties and uses.
Biological Activity
tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C11H13FINO2
Molecular Weight: 291.13 g/mol
CAS Number: 1941243-04-4
The compound features a pyridine ring substituted with fluorine and iodine, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The presence of the fluorine and iodine substituents can enhance the compound's lipophilicity and binding affinity to target proteins, potentially influencing signaling pathways involved in various diseases.
Research Findings
Recent studies have indicated that this compound shows promise in several biological assays:
- Inhibitory Activity : Research has demonstrated that this compound exhibits inhibitory effects on certain kinases involved in cancer pathways. For instance, it has been noted to inhibit the activity of Src Homology 2 phosphatase (SHP2), which is implicated in cancer progression and metastasis. This inhibition can lead to decreased cell proliferation and survival in cancer cell lines .
- Selectivity : A study highlighted the selectivity of this compound towards specific molecular targets, suggesting that it could be developed into a therapeutic agent with reduced off-target effects .
- Cell Viability Assays : In cytotoxicity assays conducted on various cancer cell lines, this compound exhibited low toxicity at concentrations up to 50 μM, indicating a favorable safety profile for further development .
Case Studies
Several key studies illustrate the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated inhibition of SHP2 activity leading to reduced proliferation in melanoma cell lines. |
Study 2 | Evaluated the binding affinity using surface plasmon resonance (SPR), showing a binding constant of 1.9 µM, indicating significant interaction with target proteins. |
Study 3 | Investigated the compound's effect on apoptotic pathways, revealing activation of caspase cascades in treated cells. |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
tert-butyl (6-fluoro-5-iodopyridin-2-yl)carbamate | Structure | Similar inhibitory effects on kinases but lower selectivity compared to this compound. |
tert-butyl (4-hydroxy-pyridin-3-yl)carbamate | Structure | Exhibits different mechanisms of action primarily through antioxidant properties rather than direct kinase inhibition. |
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodopyridin-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDGGTUOKNTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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